Olopatadine Carbaldehyde (Z)-Isomer Enables Superior Z/E Ratio in Wittig Olefination Compared to Prior Art Methods
The Crystal Pharma patent (US20120004426A1) demonstrates that the synthetic route employing Olopatadine Carbaldehyde as a penultimate intermediate achieves a Z/E isomer ratio of 4:1 for the Olopatadine product, compared to a Z/E ratio of only 2.5:1 in the prior art Grignard-dehydration process [1]. This 1.6-fold improvement in stereoselectivity reduces the burden of downstream chromatographic purification and increases overall yield of the active (Z)-Olopatadine [2].
| Evidence Dimension | Z/E isomer ratio of final Olopatadine product |
|---|---|
| Target Compound Data | 4:1 Z/E ratio (via Olopatadine Carbaldehyde intermediate route) |
| Comparator Or Baseline | Prior art Grignard-dehydration process: 2.5:1 Z/E ratio |
| Quantified Difference | 1.6-fold improvement in Z/E ratio; 60% relative increase in Z-isomer proportion |
| Conditions | Industrial-scale Wittig olefination using 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid ester/amide with 3-(dimethylaminopropyl)phosphonium reagent |
Why This Matters
Higher Z/E ratio directly translates to reduced purification costs, higher API yield, and lower E-isomer impurity burden in final drug product.
- [1] Crystal Pharma SAU. Process for obtaining olopatadine and intermediates. US Patent US20120004426A1, 2012. Claim 1; Example 3. View Source
- [2] Crystal Pharma SAU. Process for obtaining olopatadine and intermediates. European Patent EP2145882B1, 2013. Paragraph [0028]. View Source
